
2-(2,4-Dimethylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)guanidine is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is a white crystalline powder that is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethylphenyl)guanidine is not fully understood. However, it is believed to act as a nucleophile due to the presence of the guanidine group. It can react with various electrophiles, such as aldehydes and ketones, to form imines. It can also react with isocyanates to form ureas.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,4-Dimethylphenyl)guanidine in lab experiments include its high reactivity and versatility. It can be used as a reagent in various organic synthesis reactions and as a catalyst in various chemical reactions. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,4-Dimethylphenyl)guanidine. One potential area of research is the development of new synthetic methods for the compound, which can improve the yield and reduce the environmental impact. Another potential area of research is the investigation of its potential applications in medicine, such as the development of new drugs for the treatment of cancer and fungal infections. Additionally, the mechanism of action and the biochemical and physiological effects of the compound can be further studied to better understand its potential applications.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique properties make it a versatile compound that can be used in various applications. However, its potential toxicity and the need for careful handling and disposal should be considered. Further research is needed to fully understand its mechanism of action and its potential applications in medicine and other fields.
Synthesemethoden
The synthesis of 2-(2,4-Dimethylphenyl)guanidine involves the reaction of 2,4-dimethylaniline with cyanamide in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylphenyl)guanidine has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, especially in the preparation of various heterocyclic compounds. It has also been used as a catalyst in various chemical reactions, such as the synthesis of imines and oxazoles.
Eigenschaften
CAS-Nummer |
112677-30-2 |
|---|---|
Molekularformel |
C9H13N3 |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3/c1-6-3-4-8(7(2)5-6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
InChI-Schlüssel |
RYIUHRFCOGHNTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=C(N)N)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=C(N)N)C |
Synonyme |
N-(2,4-DIMETHYL-PHENYL)-GUANIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
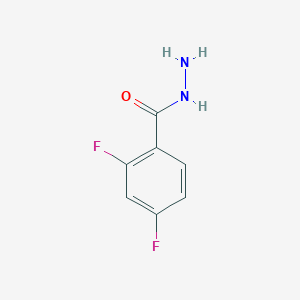
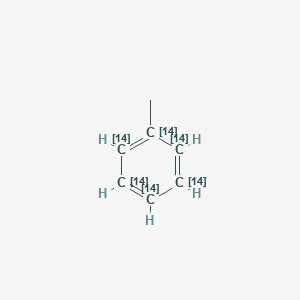
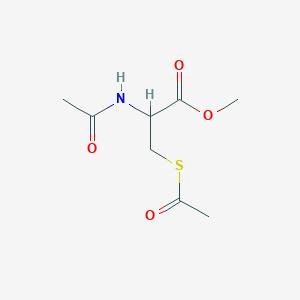
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)

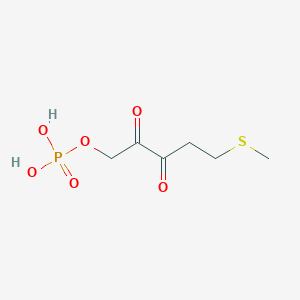
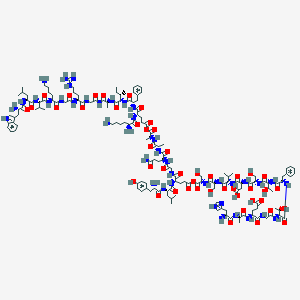
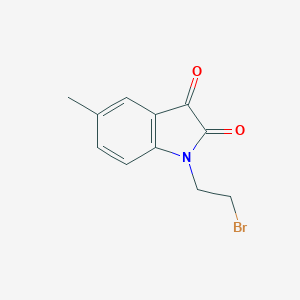
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
